5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic compound with well-defined structural characteristics and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service number 876708-65-5, providing a unique identifier for this specific molecular entity. The systematic International Union of Pure and Applied Chemistry name clearly describes the compound's structural features: this compound, which indicates the precise positioning of substituents on the fused ring system.
The molecular formula C₁₀H₈F₃N₃O₂ reflects the compound's composition, containing ten carbon atoms, eight hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 259.19 grams per mole, calculated through standard atomic mass contributions. The compound's structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation: O=C(O)C=1C=NN2C1N=C(C=C2C(F)(F)F)CC, which provides a linear description of the molecular connectivity.
The International Chemical Identifier representation InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18/h3-4H,2H2,1H3,(H,17,18) provides comprehensive structural information including connectivity, hydrogen positioning, and stereochemical details. The corresponding International Chemical Identifier Key XSTFRVOFOXGPBI-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, facilitating database searches and structural comparisons. Additional nomenclature variants include "Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5-ethyl-7-(trifluoromethyl)-" as used in various chemical databases and literature sources.
Historical Development and Discovery
The historical development of pyrazolo[1,5-a]pyrimidine compounds, including this compound, traces back to the mid-twentieth century when researchers first began systematic exploration of fused heterocyclic systems. Early synthetic efforts primarily focused on understanding the chemical reactivity and structural properties of these bicyclic compounds, with investigators developing various cyclization strategies to construct the characteristic pyrazole-pyrimidine fused ring architecture. The initial research phase emphasized fundamental synthetic methodology development, establishing reliable routes for accessing the basic pyrazolo[1,5-a]pyrimidine core structure through condensation reactions and cyclization approaches.
The significance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry became increasingly apparent during the 1980s and 1990s, marking a pivotal period in their development trajectory. During this era, researchers discovered that these compounds exhibited potent inhibitory activity against various enzymes, particularly protein kinases, which are crucial regulators in cellular signaling pathways. The unique structural features of pyrazolo[1,5-a]pyrimidines, including their ability to mimic adenosine triphosphate and interact effectively with kinase binding sites, positioned them as attractive candidates for therapeutic development. This discovery led to extensive research into novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced selectivity and potency against specific kinase targets.
The development of specific derivatives like this compound represents the culmination of decades of structure-activity relationship studies and synthetic optimization efforts. The incorporation of trifluoromethyl substituents into heterocyclic frameworks gained particular attention due to their unique electronic properties and metabolic stability characteristics. Modern synthetic approaches have enabled the efficient preparation of these complex molecules through multi-step organic reactions, starting from simpler precursors and utilizing advanced catalytic methodologies. Contemporary research continues to expand the understanding of these compounds' synthetic accessibility, biological activities, and potential therapeutic applications across various disease targets.
Significance in Heterocyclic Chemistry
This compound occupies a prominent position within heterocyclic chemistry due to its sophisticated molecular architecture and diverse chemical properties. The compound exemplifies the complexity achievable in fused bicyclic systems, where the integration of pyrazole and pyrimidine rings creates a rigid, planar framework that serves as an excellent scaffold for further functionalization. The strategic placement of functional groups, including the ethyl substituent at position 5, the trifluoromethyl group at position 7, and the carboxylic acid moiety at position 3, demonstrates the potential for precise structural modification and property tuning within this heterocyclic framework.
The trifluoromethyl substituent at position 7 represents a particularly significant structural feature that profoundly influences the compound's chemical behavior and biological activity. Trifluoromethyl groups are renowned for their electron-withdrawing properties, which can stabilize neighboring electron-rich systems and enhance metabolic stability through resistance to enzymatic degradation. This fluorinated substituent also contributes to improved lipophilicity and membrane permeability characteristics, properties that are highly valued in pharmaceutical development and drug design applications. The electron-withdrawing nature of the trifluoromethyl group affects the electronic distribution throughout the pyrazolo[1,5-a]pyrimidine core, potentially influencing binding interactions with biological targets.
| Structural Feature | Chemical Impact | Biological Relevance |
|---|---|---|
| Fused Pyrazole-Pyrimidine Core | Rigid planar framework | Enhanced binding specificity |
| Trifluoromethyl Group (Position 7) | Electron-withdrawing effects | Metabolic stability |
| Ethyl Substituent (Position 5) | Hydrophobic interactions | Membrane permeability |
| Carboxylic Acid (Position 3) | Hydrogen bonding capacity | Target protein interactions |
The carboxylic acid functionality at position 3 provides important chemical versatility, enabling the compound to participate in hydrogen bonding interactions and serving as a handle for further synthetic elaboration. This functional group can engage in both intermolecular and intramolecular hydrogen bonding, potentially influencing crystal packing, solubility characteristics, and biological target recognition. The combination of electron-withdrawing and electron-donating substituents creates a balanced electronic environment that can be fine-tuned for specific applications through careful structural modifications.
Contemporary research in heterocyclic chemistry has highlighted pyrazolo[1,5-a]pyrimidines as privileged scaffolds, meaning they possess inherent structural features that predispose them toward biological activity across multiple target classes. The three-dimensional arrangement of atoms in these fused ring systems provides optimal spatial positioning for interactions with protein binding sites, particularly those found in kinases and other enzymatic targets. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and click chemistry approaches, have enabled the efficient introduction of diverse functional groups, thereby expanding the structural diversity and enhancing the biological activity profiles of these compounds.
Position in the Pyrazolo[1,5-a]pyrimidine Family
This compound represents a distinctive member within the extensive pyrazolo[1,5-a]pyrimidine family, characterized by its specific substitution pattern and functional group arrangement. The compound belongs to a broader class of fused heterocyclic systems where structural variations occur primarily through different substituents at positions 2, 3, 5, 6, and 7 of the bicyclic framework. Comparative analysis with related family members reveals the unique combination of substituents present in this particular derivative, distinguishing it from other pyrazolo[1,5-a]pyrimidine compounds documented in chemical literature.
Related compounds within the same family include ethyl 7-[3-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate, which shares the carboxylate functionality at position 3 but differs significantly in the substitution pattern at position 7. Another family member, ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, demonstrates the structural diversity possible within this chemical family through different positioning of the carboxylate group and varying aromatic substituents. The compound 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid illustrates how trifluoromethyl positioning affects the overall molecular properties, with this derivative featuring the fluorinated substituent at position 6 rather than position 7.
The structural relationships within the pyrazolo[1,5-a]pyrimidine family demonstrate the systematic approach to molecular modification and property optimization that characterizes modern heterocyclic chemistry. Variations in substituent identity, positioning, and electronic properties allow researchers to fine-tune biological activities, pharmacokinetic properties, and synthetic accessibility. The specific combination of ethyl and trifluoromethyl substituents in this compound represents a balanced approach to incorporating both hydrophobic and electron-withdrawing elements while maintaining the carboxylic acid functionality for potential hydrogen bonding interactions.
Research into structure-activity relationships within the pyrazolo[1,5-a]pyrimidine family has revealed that substituent patterns significantly influence biological activity profiles, particularly in the context of protein kinase inhibition. The positioning of electron-withdrawing groups like trifluoromethyl at different ring positions can dramatically alter binding affinities and selectivity profiles against various kinase targets. Similarly, the choice between carboxylic acid and ester functionalities at position 3 affects both chemical stability and biological activity, with free carboxylic acids often providing enhanced hydrogen bonding capabilities for target protein interactions. Contemporary synthetic strategies have enabled the efficient preparation of diverse family members, facilitating comprehensive structure-activity relationship studies and the identification of optimized lead compounds for various therapeutic applications.
Properties
IUPAC Name |
5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18/h3-4H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTFRVOFOXGPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153450 | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876708-65-5 | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876708-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring through cyclization reactions. Key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-dicarbonyl compound under acidic or basic conditions.
Cyclization to Form the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Key Studies:
- Inhibition of Enzymes : Research indicates that this compound may inhibit specific enzymes linked to cancer progression. For instance, studies have shown its effectiveness against certain kinases involved in tumor growth .
- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, making it a candidate for further investigation in virology .
Biochemical Probes
Due to its trifluoromethyl group, this compound can serve as a biochemical probe in metabolic studies. The presence of fluorine enhances the compound's stability and allows for tracking within biological systems.
Applications:
- Metabolic Pathway Analysis : It can be used to trace metabolic pathways in cellular models, aiding in the understanding of drug metabolism and pharmacokinetics .
- Proteomics : The compound is utilized in proteomics research to study protein interactions and functions .
Material Science
The unique properties of this compound extend to material science, particularly in the development of new materials with specific chemical properties.
Research Insights:
- Polymer Chemistry : This compound has been explored as a building block for creating polymers with enhanced thermal and chemical resistance .
- Nanotechnology : Its potential use in nanotechnology applications has been noted, particularly in the synthesis of nanoparticles for drug delivery systems .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell lines. The mechanism was attributed to the compound's ability to interfere with kinase signaling pathways critical for cell proliferation .
Case Study 2: Fluorinated Compounds in Drug Development
Research highlighted the role of fluorinated compounds, including this pyrazolo-pyrimidine derivative, in enhancing the bioavailability of drugs. The study focused on how trifluoromethyl groups can influence lipophilicity and permeability across biological membranes .
Mechanism of Action
The mechanism of action of 5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For instance, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at C5 and C7
Table 1: Substituent Impact on Physicochemical Properties
Key Observations:
- Ethyl vs. Methyl (C5) : The ethyl group increases lipophilicity and may improve membrane permeability compared to the methyl analog .
- Aromatic vs. Alkyl Substituents (C5) : Aromatic groups (e.g., 4-methylphenyl) enhance hydrophobicity but may reduce solubility, whereas alkyl groups balance lipophilicity and solubility .
- CF₃ vs. CHF₂ (C7) : The CF₃ group significantly enhances acidity (pKa ~3-4) compared to CHF₂, affecting ionization and binding in biological systems .
Core Heterocycle Modifications
Table 2: Impact of Heterocycle Variations
Key Observations:
Biological Activity
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₀H₈F₃N₃O₂
- Molecular Weight : 259.19 g/mol
- CAS Number : 876708-65-5
The structure includes a pyrazolo[1,5-a]pyrimidine core, characterized by a trifluoromethyl group at the 7-position and an ethyl group at the 5-position. This unique configuration contributes to its biological activity.
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, derivatives have shown IC₅₀ values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Antiviral Properties : Compounds related to this class have exhibited antiviral activity against viruses such as Zika and Dengue. For example, certain derivatives showed effective inhibition with EC₅₀ values below 3 μM .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown inhibitory effects on human neutrophil elastase and other kinases, which are crucial in inflammatory responses .
The biological activity of this compound is attributed to several mechanisms:
- Targeting Kinases : The compound's structure allows it to bind effectively to various kinases, disrupting their function and leading to reduced cell proliferation in cancer cells .
- Modulation of Signaling Pathways : By inhibiting specific pathways involved in cell growth and survival, the compound can induce apoptosis in malignant cells .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of various pyrazolo[1,5-a]pyrimidines, this compound was found to exhibit significant cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 2.74 μM. This suggests a potent anticancer effect compared to standard treatments .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral potential of this compound against Zika virus. Results indicated that it could significantly reduce viral load in treated cells with an EC₅₀ value of 2.4 μM, demonstrating its promise as an antiviral agent .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 5-amino-1H-pyrazole-4-carboxylate derivatives with trifluoromethyl ketones or enaminones. A common method employs ethyl 5-amino-1H-pyrazole-4-carboxylate reacting with ethyl trifluoromethyl ketone in acetic acid at 80–100°C for 6–12 hours, achieving yields of 60–75% . Key variables include:
- Temperature : Higher temperatures (>100°C) risk decomposition of the trifluoromethyl group.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require acid catalysis.
- Catalyst : Acetic acid facilitates cyclization by protonating intermediates.
For scaled-up synthesis, continuous flow reactors improve reproducibility and reduce side reactions .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization requires a multi-technique approach:
- NMR : and NMR verify substituent positions (e.g., ethyl at C5, trifluoromethyl at C7). The carboxylic acid proton (δ ~12–13 ppm) is absent in ester derivatives .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (e.g., [M+H] at m/z 317.08 for CHFNO) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What are the primary biological targets of this compound, and how is its mechanism studied?
The compound’s pyrazolo[1,5-a]pyrimidine core acts as a kinase inhibitor scaffold. It shows affinity for phosphoinositide 3-kinases (PI3K) and cyclin-dependent kinases (CDKs). Mechanistic studies involve:
- Enzyme Inhibition Assays : IC values are determined using ATP-competitive assays (e.g., PI3Kα inhibition at ~50 nM) .
- Binding Kinetics : Surface plasmon resonance (SPR) quantifies binding constants (K) to recombinant kinases .
- Cellular Assays : Anti-proliferative activity in cancer cell lines (e.g., HCT-116) correlates with target engagement .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity?
SAR studies highlight critical substituent effects:
Q. How can computational methods optimize the design of derivatives with improved selectivity?
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with PI3Kα’s Val851).
- QSAR Models : Machine learning (e.g., Random Forest) predicts IC values based on substituent electronic parameters (σ, π) .
- MD Simulations : 100-ns trajectories assess binding stability and resistance to conformational changes .
Q. How should researchers resolve contradictory data in enzyme inhibition vs. cellular activity?
Discrepancies often arise from off-target effects or cellular uptake limitations. Strategies include:
- Proteome Profiling : Kinome-wide screening (e.g., KINOMEscan) identifies secondary targets .
- Metabolite Analysis : LC-MS/MS detects intracellular accumulation of the compound and active metabolites .
- Permeability Assays : PAMPA or Caco-2 models quantify passive diffusion and efflux ratios .
Methodological Considerations
Q. What are the best practices for scaling up synthesis while maintaining yield?
- Process Optimization : Use Design of Experiments (DoE) to map temperature, solvent ratio, and catalyst concentration interactions .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization from ethanol/water improves crystal purity .
Q. How can researchers mitigate degradation during storage?
- Storage Conditions : Lyophilized powder stored at -20°C under argon prevents hydrolysis of the carboxylic acid group .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 1 month) monitor degradation via HPLC .
Data Reproducibility Challenges
Q. Why do biological activity results vary across studies, and how can this be addressed?
Variability stems from:
- Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) alter IC values.
- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and standardized passage numbers .
- Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
